Heptanoic acid

Description

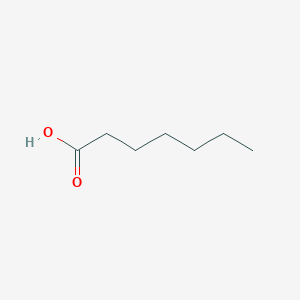

Structure

3D Structure

Properties

IUPAC Name |

heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021600 | |

| Record name | Heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F., Liquid; Liquid, Other Solid, Clear oily liquid with an unpleasant odor; [Hawley] Clear colorless liquid; [MSDSonline], Liquid, CLEAR OILY LIQUID., colourless oily liquid/ disagreeable rancid, sour, fatty odour | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

432 to 473 °F at 760 mmHg (NTP, 1992), 222.2 °C, 222.00 to 223.00 °C. @ 760.00 mm Hg, 223 °C | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), 110 °C (open cup) ... 118 °C (closed cup), near 200 °F, >110 °C c.c. | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 10 mg/mL at 73 °F (NTP, 1992), Solubility in water = 0.2419 g/100 mL water at 15 °C; soluble in ethanol, ether, DMF, dimethyl sulfoxide., SOL IN ACETONE, NITRIC ACID, Slightyl soluble in carbon tetrachloride; soluble in acetone, In water, 2.82X10+3 mg/L at 25 °C, 2.82 mg/mL, Solubility in water, g/100ml at 15 °C: 0.242, slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.92 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9181 at 20 °C/4 °C, Relative density (water = 1): 0.9, 0.915-0.920 (20°/20°) | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 172 °F ; 100 mmHg at 320 °F; 760 mmHg at 430.7 °F (NTP, 1992), 0.01 [mmHg], 1.07X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR OILY LIQUID | |

CAS No. |

111-14-8 | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THE3YNP39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

16 °F (NTP, 1992), -7.17 °C, -7.5 °C | |

| Record name | HEPTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Transformations of Heptanoic Acid

Conventional Chemical Synthesis Routes for Heptanoic Acid

Conventional synthesis methods for this compound often involve reactions that build the seven-carbon chain or modify existing compounds to yield the desired carboxylic acid.

Malonic Ester Synthesis Approach to this compound

To synthesize this compound (a seven-carbon acid) using this method, the starting material is typically diethyl malonate and a five-carbon alkyl halide, such as 1-bromopentane (B41390) libretexts.orgquora.com. The process generally involves treating diethyl malonate with a strong base, such as sodium ethoxide, to form a carbanion intermediate quora.comchegg.comchemistrysteps.com. This nucleophilic carbanion then reacts with the alkyl halide (e.g., 1-bromopentane) in an alkylation step quora.comchemistrysteps.com. The resulting alkylated malonic ester is then subjected to acidic hydrolysis, which converts the ester groups into carboxylic acids quora.comchemistrysteps.com. Finally, heating the dicarboxylic acid intermediate causes decarboxylation, yielding the desired this compound quora.comchemistrysteps.com.

A general scheme for the malonic ester synthesis involves the following steps:

Deprotonation of diethyl malonate with a base (e.g., NaOEt). quora.comchemistrysteps.com

Alkylation of the malonate enolate with an alkyl halide (R-X). quora.comchemistrysteps.com

Acidic hydrolysis of the diester to a dicarboxylic acid. quora.comchemistrysteps.com

Decarboxylation of the dicarboxylic acid upon heating. quora.comchemistrysteps.com

For this compound synthesis, the alkyl halide would be a pentyl halide (R = C5H11-).

Oxidation-Based Synthesis from Aldehydes for this compound Production

Oxidation of aldehydes is a common method for synthesizing carboxylic acids. This compound can be produced by the oxidation of heptanal (B48729) (also known as heptaldehyde or enanthaldehyde), which is a seven-carbon aldehyde orgsyn.orgwikipedia.orgwikipedia.org.

Various oxidizing agents can be employed for this transformation. Examples include oxidation with nitric acid, potassium permanganate (B83412) in alkaline aqueous solution or acetone (B3395972) solution, or potassium dichromate and sulfuric acid orgsyn.org.

One described procedure involves the oxidation of heptaldehyde with potassium permanganate in an acidic aqueous solution orgsyn.org. In this method, heptaldehyde is added to a cooled mixture of water and sulfuric acid. Potassium permanganate is then added gradually while maintaining the temperature within a specific range. After the addition of permanganate is complete, sulfur dioxide can be passed through the solution to clarify it. The this compound can then be separated and purified, for instance, by distillation orgsyn.org. The oxidation of heptanal with oxygen in the presence of a rhodium catalyst at 50°C has been reported to yield this compound in 95% yield wikipedia.org.

The liquid-phase oxidation of n-heptanal to n-heptanoic acid can also be carried out without an added catalyst using oxygen or oxygen-containing gases at temperatures between 0 and 100°C, preferably between 20 and 100°C, and in particular between 40 and 80°C. This process can be conducted in at least two stages with increasing temperatures google.com.

Other Established Chemical Pathways for this compound Synthesis

Beyond the malonic ester synthesis and aldehyde oxidation, other chemical routes have been explored for the synthesis of this compound. One such method involves the carbonation of the reaction product of sodium and 1-chlorohexane (B165106) orgsyn.org.

Another approach involves the oxidation of 1-octene (B94956). Laboratory preparations of enanthic acid (this compound) include the permanganate oxidation of 1-octene wikipedia.org. A study investigated the oxidation of octene-1 by a hydrogen peroxide solution in a two-phase liquid system under phase-transfer catalysis conditions, achieving a yield of nearly 90% at temperatures below 100°C and atmospheric pressure in a single stage without organic solvents researchgate.net. Methyl(tri-n-octyl)ammonium tetra(oxodiperoxotungsto)phosphate has been used as a catalyst in this process researchgate.net.

Advanced Synthetic Approaches for this compound and its Precursors

Advanced synthetic methodologies are increasingly focusing on sustainable and efficient routes, including bio-based production and catalytic processes.

Bio-Based Production Strategies for this compound

There is growing interest in producing this compound from renewable, bio-based feedstocks expertmarketresearch.commarketresearchfuture.com. Castor oil is being explored as a significant renewable source for this compound production expertmarketresearch.com. Ricinoleic acid, a fatty acid found in castor bean oil, particularly its methyl ester (methyl ricinoleate), is a primary commercial precursor to enanthic acid wikipedia.org.

The production process from castor oil typically involves obtaining the methyl ester of ricinoleic acid expertmarketresearch.com. This methyl ester then undergoes pyrolysis, a thermal decomposition process that yields heptanal and 10-undecenoic acid expertmarketresearch.com. The resulting heptanal is subsequently oxidized, for example, using air, to convert it into this compound wikipedia.orgexpertmarketresearch.com.

This compound derived from castor oil is described as a 100% linear chain saturated fatty acid of vegetal origin agrobiobase.com.

Catalytic and Green Chemistry Syntheses of this compound

Catalytic methods and green chemistry principles are being applied to develop more environmentally friendly and efficient routes to this compound. As mentioned earlier, the oxidation of heptanal can be catalyzed by transition metals, such as rhodium wikipedia.orgexpertmarketresearch.com.

The development of water-tolerant solid acid catalysts is an area of research aimed at replacing liquid acid catalysts in esterification reactions, which are relevant to the production of this compound derivatives and potentially the synthesis of the acid itself from precursors researchgate.net. These solid catalysts offer advantages such as milder reaction conditions, reduced equipment corrosion, and easier separation researchgate.net.

Enzymatic methods are also being explored in green chemistry for the synthesis of various compounds, including fatty acid esters mdpi.com. While the direct enzymatic synthesis of this compound from simple precursors is an active area of research, biocatalytic approaches are being investigated for the conversion of hydrocarbons into functionalized molecules, which could potentially be adapted for this compound synthesis sdu.edu.cn. For example, a biocatalytic system has been developed to convert heptane (B126788) into 2-aminothis compound via intermediates including 1-heptanol, heptanal, and this compound, demonstrating the potential of enzymatic cascades for such transformations sdu.edu.cn.

The oxidation of octene-1 using hydrogen peroxide under phase-transfer catalysis conditions, yielding this compound, is another example of a method aligned with green chemistry principles, as it can be carried out without organic solvents in a single stage researchgate.net.

Emerging Methodologies in this compound Organic Synthesis

Emerging methodologies in organic synthesis related to this compound include the titanium-mediated reductive cyclopropanation for the synthesis of 1-aminocyclopropyl-heptanoic acid derivatives. Examples suggest that the chemoselectivity of this cyclopropanation process is influenced by the substituents on the amide group. researchgate.net

Another area involves the development of novel synthesis methods for intermediates suitable for the preparation of statin derivatives, specifically focusing on 7-amino syn 3,5-dihydroxy this compound derivatives. These methods may involve the conversion of specific intermediates, often utilizing protecting groups for hydroxyl and carboxyl functionalities. google.comwipo.intgoogle.com Asymmetric hydrogenation has also been applied to the stereoselective synthesis of diamino-dihydroxy-heptanoic acid derivatives. researchgate.net

The oxidation of α-alkenes, such as octene-1, to aliphatic monocarboxylic acids like this compound under phase-transfer catalysis conditions with hydrogen peroxide represents an emerging green chemistry approach for its synthesis. researchgate.net

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a significant area of its application, leading to compounds with diverse properties and uses. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of these derivatives. ontosight.aiontosight.ai

Esterification Reactions and Polyol Ester Synthesis from this compound

Esterification is a primary method for synthesizing this compound derivatives. This involves reacting this compound with appropriate alcohols, typically in the presence of catalysts. ontosight.ai this compound is widely used in the preparation of esters, such as ethyl heptanoate (B1214049), which are utilized in fragrances and as artificial flavors. atamanchemicals.comatamanchemicals.comarkema.com

A key application of this compound in ester synthesis is the production of polyol esters. atamanchemicals.comatamanchemicals.com These are formed by the reaction of this compound with polyhydric alcohols like neopentyl glycol, trimethylolpropane, and pentaerythritol. chula.ac.thasianpubs.org Sulfuric acid is a common catalyst for this reaction. chula.ac.thasianpubs.org Polyol esters derived from this compound are valuable in synthetic lubricants, particularly in applications requiring low viscosity at low temperatures and low volatility at high temperatures, such as in the automotive, aviation, and refrigeration industries. atamanchemicals.comatamanchemicals.comarkema.comchula.ac.th The synthesis of mixed esters, such as those with dipentaerythritol (B87275) and 2-ethylhexanoic acid, allows for tailoring the physical and chemical properties of the final product for specific applications like lubricants, plastics, and coatings. ontosight.ai Reduced pressure conditions during esterification can enhance the reaction by removing water, favoring product formation. asianpubs.org

This compound can also be esterified with glycerol (B35011) to synthesize triheptanoin (B1683035) (trienanthoin), a triacylglycerol. atamanchemicals.comsigmaaldrich.com

Amide Formation and Related this compound Derivatives

Amide formation from this compound involves the reaction of the carboxylic acid group with an amine. Amides are generally less reactive than other carboxylic acid derivatives. libretexts.orglibretexts.org Amide bonds are commonly formed by reacting an amine with an activated carboxylic acid or an acid chloride. libretexts.orglibretexts.orgnih.gov

This compound amide derivatives are of interest for their potential biological and pharmaceutical applications, including antimicrobial and anticancer properties. ontosight.ai An example is N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)heptanamide. ontosight.ai

Methods for amide coupling, particularly with challenging substrates like electron-deficient amines, have been developed. One protocol involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) with a catalytic amount of HOBt (hydroxybenzotriazole). This method has shown good to excellent yields for the synthesis of functionalized amide derivatives. nih.gov

Synthesis of this compound-Containing Amino Acid Derivatives

The synthesis of derivatives containing both this compound and amino acid moieties is an active area of research. This includes the preparation of 1-aminocyclopropyl-heptanoic acid derivatives through titanium-mediated reductive cyclopropanation of corresponding amides. researchgate.netingentaconnect.com

Another class of this compound-containing amino acid derivatives are 7-amino syn 3,5-dihydroxy this compound derivatives, which are important intermediates in the synthesis of statins. google.comwipo.intgoogle.comacs.org Synthetic routes to these compounds often involve stereoselective methods and the use of protecting groups. google.comwipo.intgoogle.comresearchgate.net For instance, stereoselective synthesis of (2S,6R)-diamino-(5R,7)-dihydroxy-heptanoic acid (DADH), a non-proteinogenic amino acid, has been achieved. researchgate.net

BOC-7-AMINO-HEPTANOIC ACID, an alkane chain with a terminal carboxylic acid and a Boc-protected amino group, is used as a building block in chemical synthesis, particularly for creating conjugates and complex molecules like Proteolysis Targeting Chimeras (PROTACs). lookchem.com The carboxylic acid allows for amide bond formation, while the Boc group provides protection for the amine. lookchem.com

This compound, 2,7-diamino-7-imino-, (+-)- is another example of a this compound derivative with amino and imino groups, which is of interest in biochemical and pharmaceutical contexts. ontosight.ai Its synthesis would likely involve organic chemistry techniques, potentially using amino acid derivatives as starting materials. ontosight.ai

Preparation of Other Functionalized this compound Analogues

Beyond esters and amides, this compound can be transformed into other functionalized analogues. It can be used to synthesize 1-hexene (B165129) via a decarbonylation reaction catalyzed by platinum nanoparticles supported on carbon. sigmaaldrich.com Ketonization of this compound can yield 7-tridecanone (B47724) in the presence of catalysts like MnO2/CeO2 or ZrO2 supported on alumina. sigmaaldrich.com

This compound derivatives can also include structures with additional functional groups such as hydroxyl or keto groups. For example, 2,6-dimethyl-4-oxo-heptanoic acid, an analogue of a constituent found in peppermint oil, can be prepared by oxidizing dihydrotagetone. This compound is useful as a chiral synthon in asymmetric synthesis. google.com The reduction of this oxo acid can lead to the formation of lactones. google.com

Functionalized this compound analogues are also relevant in the synthesis of prostaglandin (B15479496) analogues, where this compound structures are incorporated into more complex molecules with biological activity. researchgate.net

This compound can be converted into heptanoyl chloride, a reactive intermediate used in the synthesis of active substances. arkema.com Sodium heptanoate, a salt derivative, is used as a corrosion inhibitor. atamanchemicals.comarkema.com

Biotechnological Production and Metabolic Engineering of Heptanoic Acid

Microbial Biosynthesis Pathways for Medium-Chain Fatty Acids

The microbial synthesis of heptanoic acid, an odd-chain fatty acid, necessitates the strategic manipulation of cellular metabolism to favor the formation of seven-carbon acyl chains. Two primary metabolic routes, the endogenous fatty acid biosynthesis (FAB) pathway and the heterologous reverse β-oxidation (rBOX) pathway, have been the focus of intensive engineering efforts.

Endogenous Fatty Acid Biosynthesis (FAB) Pathway Modifications for this compound Precursors

The native fatty acid biosynthesis (FAB) pathway in most microorganisms is geared towards the production of even-chain fatty acids, utilizing acetyl-CoA as the primary building block. To steer this machinery towards the synthesis of odd-chain fatty acids like this compound, a key strategy involves providing an alternative starter unit, propionyl-CoA. nih.gov The incorporation of propionyl-CoA initiates the fatty acid elongation cycle, which then proceeds with the addition of two-carbon units from malonyl-CoA, ultimately leading to the formation of odd-chain acyl-ACPs. nih.govresearchgate.net

Metabolic engineering strategies to enhance the intracellular pool of propionyl-CoA are therefore crucial. These can include the introduction of heterologous pathways for propionyl-CoA synthesis from various precursors such as propionate (B1217596), threonine, or succinyl-CoA. nih.gov For instance, exogenous propionate can be converted to propionyl-CoA by acyl-CoA synthetases. researchgate.net

Furthermore, the chain length specificity of the enzymes within the FAB pathway, particularly the β-ketoacyl-ACP synthases (FabH, FabB, and FabF in E. coli), plays a critical role in determining the final fatty acid profile. nih.govnih.gov Engineering these synthases to have a preference for shorter acyl-ACP substrates can lead to the accumulation of medium-chain fatty acids. Additionally, the introduction of chain length-specific thioesterases is a common and effective strategy to release the desired medium-chain fatty acids from their ACP-bound state, thereby driving the metabolic flux towards the production of compounds like this compound. nih.govnih.gov

| Engineering Strategy | Target | Desired Outcome |

| Precursor Supply | Introduction of propionyl-CoA synthesis pathways | Increased availability of the starter unit for odd-chain fatty acid synthesis. |

| Enzyme Specificity | Modification of β-ketoacyl-ACP synthases | Altered chain length preference to favor medium-chain fatty acid production. |

| Product Release | Expression of medium-chain specific thioesterases | Efficient cleavage of heptanoyl-ACP to release free this compound. |

Heterologous Reverse β-Oxidation (rBOX) Pathway Engineering for this compound Production

The reverse β-oxidation (rBOX) pathway presents a promising alternative to the FAB pathway for the production of carboxylic acids. nih.gov This pathway essentially operates as the reversal of the fatty acid degradation (β-oxidation) cycle, iteratively elongating an acyl-CoA starter unit with two-carbon units derived from acetyl-CoA. nih.gov A key advantage of the rBOX pathway is its modularity and potential for higher carbon and energy efficiency compared to the FAB pathway. nih.gov

Engineering the rBOX pathway for this compound production involves the assembly of a functional set of core enzymes: a thiolase, a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and a trans-enoyl-CoA reductase. nih.gov The selection of these enzymes from various microbial sources with appropriate substrate specificities is critical for optimizing the pathway towards the desired product. For the synthesis of this compound, propionyl-CoA serves as the starter unit, which is then elongated through three cycles of the rBOX pathway.

| rBOX Pathway Enzyme | Function | Engineering Consideration |

| Thiolase | Condenses an acyl-CoA with acetyl-CoA | Enzyme selection for efficient initiation with propionyl-CoA and subsequent elongation steps. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Reduces the β-keto group | Ensuring high activity and cofactor availability (NADH). |

| Enoyl-CoA Hydratase | Dehydrates the 3-hydroxyacyl-CoA | Substrate specificity can influence the chain length of the final product. nih.gov |

| Trans-enoyl-CoA Reductase | Reduces the double bond | Efficient regeneration of the acyl-CoA for the next elongation cycle. |

Coenzyme A (CoA) Biosynthesis Pathway Regulation for Enhanced this compound Yields

The biosynthesis of CoA from pantothenate (vitamin B5) is a highly regulated process. oup.com Overexpression of key enzymes in the CoA biosynthetic pathway, such as pantothenate kinase, can lead to increased intracellular CoA levels. researchgate.net Furthermore, ensuring a balanced supply of the precursors for CoA synthesis, namely pantothenate, cysteine, and ATP, is also important. researchgate.net

Engineered Microbial Systems for Enhanced this compound Production

The choice of microbial host is a critical factor in the development of a successful biotechnological process for this compound production. Both yeast, such as Saccharomyces cerevisiae, and bacteria, particularly Escherichia coli, have been extensively engineered for the production of fatty acids and their derivatives.

Saccharomyces cerevisiae as a Biocatalyst for this compound

Saccharomyces cerevisiae, a widely used industrial microorganism, offers several advantages for the production of fatty acid-derived chemicals, including its robustness, tolerance to low pH, and the availability of a sophisticated genetic toolbox. aimspress.comnih.gov Engineering S. cerevisiae for this compound production typically involves the overexpression of key genes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC1) and fatty acid synthases (FAS1 and FAS2). nih.govmdpi.com

To shift production from even-chain to odd-chain fatty acids, strategies to increase the intracellular availability of propionyl-CoA are implemented. This can be coupled with the introduction of a thioesterase with a preference for medium-chain acyl-ACPs to release the this compound product. mdpi.com Alternatively, the heterologous rBOX pathway has been successfully implemented in S. cerevisiae for the production of medium-chain fatty acids. nih.gov

| Engineering Target in S. cerevisiae | Rationale | Reference |

| Overexpression of ACC1, FAS1, FAS2 | Increase the overall flux towards fatty acid synthesis. | nih.gov |

| Introduction of propionyl-CoA synthesis pathways | Provide the starter unit for odd-chain fatty acid production. | nih.gov |

| Expression of medium-chain thioesterases | Release this compound from the FAS complex. | mdpi.com |

| Implementation of the rBOX pathway | Provide an alternative, potentially more efficient, route to this compound. | nih.gov |

Escherichia coli and Other Bacterial Platforms for this compound Production

Escherichia coli is another popular host for metabolic engineering due to its rapid growth, well-characterized genetics, and ease of genetic manipulation. nih.govnih.gov The production of this compound in E. coli follows similar principles to those in yeast, involving the enhancement of precursor supply and the modification of biosynthetic pathways. nih.gov

The type II fatty acid synthase system of E. coli, where the enzymes are expressed as individual proteins, offers a degree of modularity that can be advantageous for engineering. nih.gov For example, specific enzymes in the pathway, such as 3-hydroxy-acyl-ACP dehydratase (FabZ), can be overexpressed to increase the production of medium-chain fatty acids. nih.gov The knockout of genes involved in fatty acid degradation (e.g., fadD) is a common strategy to prevent the loss of the final product. researchgate.net

The rBOX pathway has also been extensively studied and optimized in E. coli for the production of various chemicals, including medium-chain fatty acids. nih.gov By providing an exogenous source of propionate, engineered E. coli strains can be directed to produce odd-chain fatty acids like this compound. researchgate.net Other bacterial platforms, particularly those that naturally produce odd-chain fatty acids or have a high flux through pathways that generate propionyl-CoA, are also being explored as potential hosts for this compound production. nih.gov

| Engineering Target in E. coli | Rationale | Reference |

| Overexpression of FAB pathway enzymes (e.g., FabZ) | Enhance the production of medium-chain fatty acid precursors. | nih.gov |

| Deletion of fatty acid degradation genes (e.g., fadD) | Prevent the breakdown of the this compound product. | researchgate.net |

| Implementation and optimization of the rBOX pathway | Establish an efficient pathway for this compound synthesis from propionyl-CoA and acetyl-CoA. | nih.gov |

| Co-expression of acetyl-CoA carboxylase and thioesterase | Increase the supply of malonyl-CoA and facilitate product release. | researchgate.net |

Strategies for Overcoming Biocatalyst Inhibition by Carboxylic Acids in this compound Fermentation

The fermentative production of this compound is often hindered by the inherent toxicity of carboxylic acids to the microbial biocatalysts. nih.gov As the concentration of this compound accumulates in the fermentation broth, it can inhibit microbial growth and metabolic activity, thereby limiting product titers, yields, and productivities. nih.govnih.gov Key inhibitory effects include the disruption of cell membranes and the acidification of the cytoplasm. nih.govnih.gov To address these challenges, several strategies have been developed, broadly categorized into metabolic engineering of the biocatalyst and process engineering solutions, particularly in situ product recovery (ISPR).

Metabolic engineering approaches aim to enhance the intrinsic tolerance of the microorganism to carboxylic acids. One primary target is the cell membrane, as a key site of damage. nih.gov Strategies involve modifying the composition and properties of the cell membrane, such as its fluidity, integrity, and hydrophobicity, to make it more robust against the disruptive effects of carboxylic acids. nih.govnih.gov Another critical strategy is to enhance the microbe's ability to export the toxic product out of the cell. This can be achieved by overexpressing native or heterologous transporter proteins, such as ATP-binding cassette (ABC) transporters, that actively pump the carboxylic acids out of the cytoplasm, preventing their intracellular accumulation. nih.govnih.gov For instance, the transporter Pdr12 in Saccharomyces cerevisiae is known to confer resistance to some carboxylic acids. nih.govnih.gov Furthermore, engineering the central metabolism to improve the supply of energy (ATP) and reducing power (NADPH) can help the cells cope with the stress induced by carboxylic acid exposure and fuel the energy-dependent export mechanisms. nih.govmdpi.com

Process engineering strategies, primarily in situ product recovery (ISPR), focus on continuously removing this compound from the fermentation broth as it is produced. ugent.bemdpi.com This keeps the concentration of the acid in the vicinity of the microorganisms below the inhibitory threshold, thereby maintaining cell viability and productivity. mdpi.com Several ISPR techniques have been explored for carboxylic acid fermentation. nih.govnih.gov

Liquid-liquid extraction is a widely studied ISPR method where an organic solvent is used to selectively extract the carboxylic acid from the aqueous fermentation broth. mdpi.comnih.gov The choice of solvent is critical; it must have a high affinity for this compound, be immiscible with water, non-toxic to the microorganism, and easily separable from the product for recovery. mdpi.com Reactive extraction, a subset of liquid-liquid extraction, involves an extractant (like an amine) in the organic phase that reacts with the carboxylic acid, significantly increasing the extraction efficiency. researchgate.net

Adsorption is another technique where solid adsorbents, such as resins or activated carbon, are used to bind the carboxylic acid, removing it from the broth. nih.gov The product can later be recovered by desorbing it from the solid matrix.

Membrane-based separation processes, such as membrane-supported reactive extraction, offer a way to separate the biocatalyst from the extraction solvent, reducing solvent toxicity. researchgate.net In this setup, a microporous membrane acts as a barrier between the fermentation broth and the organic solvent, allowing the acid to pass through while retaining the microbial cells. researchgate.net

The implementation of these strategies can significantly improve the performance of this compound fermentation processes.

| Strategy Type | Specific Approach | Mechanism of Action | Key Considerations |

| Metabolic Engineering | Membrane Modification | Alters membrane composition (e.g., fatty acid saturation), fluidity, and hydrophobicity to increase robustness against acid-induced damage. nih.govnih.gov | Requires extensive genetic modification and may have unintended effects on other cellular functions. |

| Transporter Overexpression | Actively pumps carboxylic acids out of the cell, preventing intracellular accumulation and acidification. nih.govnih.gov | Requires identification of suitable transporters and sufficient cellular energy (ATP) to power them. | |

| Energy Metabolism Engineering | Increases the supply of ATP and NADPH to cope with cellular stress and fuel export pumps. nih.gov | Balancing metabolic fluxes to avoid draining resources from the production pathway. | |

| Process Engineering (ISPR) | Liquid-Liquid Extraction | A biocompatible organic solvent continuously removes this compound from the fermentation broth. mdpi.comnih.gov | Solvent selection is crucial to ensure high extraction efficiency and low toxicity to the biocatalyst. mdpi.com |

| Adsorption | Solid adsorbents bind the product, which is later recovered through a desorption step. nih.gov | Adsorbent capacity, selectivity, and the efficiency of the regeneration process are key factors. | |

| Membrane-Based Extraction | A membrane separates the cells from an organic extractant, reducing solvent toxicity while allowing product removal. researchgate.net | Membrane fouling and long-term stability can be challenging. |

Valorization of Renewable Resources for Biotechnological this compound Production

The shift towards a bio-based economy necessitates the use of renewable and sustainable feedstocks for chemical production. Biotechnological synthesis of this compound is well-aligned with this goal, utilizing various non-food, waste, and byproduct streams as carbon sources. nih.govrepec.org This approach not only reduces reliance on petrochemicals but also adds value to materials that might otherwise be considered waste. researchgate.nettudelft.nl

Lignocellulosic Biomass: Composed of cellulose, hemicellulose, and lignin, lignocellulosic biomass from agricultural residues (e.g., corn stover, sugarcane bagasse) and forestry waste is an abundant and low-cost feedstock. repec.orgmdpi.com The production of carboxylic acids from this resource involves pretreatment to break down the complex structure, followed by enzymatic hydrolysis to release fermentable sugars (like glucose and xylose). mdpi.commdpi.com These sugars are then converted into volatile fatty acids, including this compound, by specific microbial consortia or engineered monocultures through a process known as the carboxylate platform. mdpi.com

Crude Glycerol (B35011): The rapid growth of the biodiesel industry has led to a surplus of crude glycerol, its primary byproduct. nih.gov This glycerol-rich stream has emerged as a promising feedstock for various microbial fermentations. researchgate.net The oleaginous yeast Yarrowia lipolytica is particularly adept at utilizing crude glycerol to produce lipids and fatty acids. nih.govresearchgate.netsemanticscholar.org Through metabolic engineering, this yeast can be tailored to synthesize specific fatty acids, including those that can be precursors to or directly be this compound. researchgate.netfrontiersin.org

Waste Oils and Fats: Waste cooking oils, animal fats, and soapstocks from vegetable oil refining represent lipid-rich feedstocks for microbial conversion. researchgate.netbiorxiv.org Microorganisms such as Pseudomonas putida can utilize these oils as their sole carbon source. researchgate.netgdddrjournal.com They secrete lipases that break down the triglycerides in the oil into glycerol and free fatty acids. biorxiv.org These fatty acids are then metabolized through the β-oxidation pathway, which can be engineered to accumulate medium-chain fatty acids like this compound. The use of waste cooking oil, for instance, has been demonstrated for the production of rhamnolipids, which involves fatty acid metabolism. nih.gov

Castor Oil: Castor oil is a unique vegetable oil containing a high percentage of ricinoleic acid. This C18 hydroxy fatty acid can be chemically or biochemically cleaved to produce valuable C7 and C11 compounds. expertmarketresearch.com Specifically, the pyrolysis or oxidative cleavage of ricinoleic acid or its methyl ester yields heptanal (B48729), which can then be easily oxidized to form this compound. expertmarketresearch.com This makes castor oil a direct and renewable precursor for this compound production. expertmarketresearch.com

The table below summarizes research findings on the use of various renewable resources for producing carboxylic acids and related products, illustrating the potential for this compound synthesis.

| Feedstock | Microorganism | Product(s) | Titer / Yield | Reference |

| Crude Glycerol | Engineered Yarrowia lipolytica | Succinic Acid | 160 g/L | researchgate.net |

| Crude Glycerol | Engineered Yarrowia lipolytica | Polyunsaturated Fatty Acids | 3-fold improvement in C18:2 synthesis | nih.gov |

| Lignocellulosic Hydrolysate | Megasphaera elsdenii | Butyric & Hexanoic Acid | 17 g/L | dntb.gov.ua |

| Glucose & Lignocellulosic Hydrolysate | Megasphaera elsdenii | Butyric & Hexanoic Acid | 57.2 g/L (extracted fraction from glucose) | dntb.gov.ua |

| Waste Cooking Oil | Pseudomonas putida | Rhamnolipid | 8.8 g/L | researchgate.net |

| Waste Cooking Oil | Pseudomonas aeruginosa WO2 | Rhamnolipid | 3.03 g/L | nih.gov |

Biochemical and Biological Roles of Heptanoic Acid in Living Systems

Occurrence and Distribution in Biological Matrices

Heptanoic acid is distributed across different biological matrices, including plants, microorganisms, and animal tissues and fluids.

This compound as Microbial Metabolic Products and in Microbial Interactions

Microorganisms are known to produce carboxylic acids, including medium-chain fatty acids like this compound, through fermentation. researchgate.netfrontiersin.org Engineered microbes such as Escherichia coli and Saccharomyces cerevisiae can be used for the fermentative production of such compounds. frontiersin.orgresearchgate.net

This compound can be produced by microorganisms through chain elongation processes. For example, studies have reported the production of this compound from propionic acid and ethanol (B145695) using chain elongation by microbial communities. researchgate.net Specific microbial consortia, including bacteria like Caproiciproducens sp., C. kluyveri, Clostridium sp., and Sporanaerobacter sp., possess enzymes required for pathways like the reverse β-oxidation pathway, which can be involved in the generation of medium-chain fatty acids. researchgate.net

Research has shown that in microbial communities involved in fermentation, such as those in Chinese strong-flavor liquor production, this compound is present and its content can be significantly higher in certain fermentation processes. nih.gov Butyric acid and hexanoic acid produced by bacteria like Clostridium and Caproiciproducens are important precursors for the formation of esters like ethyl hexanoate, suggesting a role for these fatty acids in the complex metabolic interactions within microbial ecosystems. nih.gov

Medium-chain fatty acids, including hexanoic, octanoic, and lauric acids, have demonstrated antimicrobial activity against oral microorganisms, although their effectiveness against Candida albicans was limited compared to oral bacteria. nih.gov While this compound is not explicitly listed as having antimicrobial activity in this specific search result, its classification as a medium-chain fatty acid suggests a potential for similar interactions within microbial communities. atamanchemicals.comnih.gov Interestingly, fatty acids produced as metabolic end-products by certain bacteria were found to be inactive against the producing species but inhibited the growth of other microorganisms, highlighting the complex nature of these interactions. nih.gov

Detection of this compound in Biological Fluids and Tissues

This compound has been detected in various biological fluids and tissues in animals. It is listed as being present in biofluids and excreta such as feces, saliva, and urine. foodb.ca It has also been found in organs and components like the kidney, as well as within cells and elements, including the extracellular space, membrane, cell membrane, cytoplasm, and adiposome. foodb.ca

Techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are used for the determination of organic compounds, including fatty acids, in animal tissues. nemi.gov Sample requirements for such analyses can include tissues (animal/plant) and cells. nemi.govcreative-proteomics.com

While specific quantitative data for this compound levels in various biological fluids and tissues from the provided search results are limited, its detection in these matrices indicates its presence and potential involvement in metabolic processes within living organisms.

Enzymatic Transformations and Biotransformation Pathways of this compound

This compound undergoes significant enzymatic transformations and participates in key biotransformation pathways, particularly in energy metabolism.

β-Oxidation and Anaplerotic Contribution to TCA Cycle via this compound Metabolism

Fatty acid β-oxidation is the primary pathway for the degradation of fatty acids to produce energy, occurring mainly in the mitochondria. funakoshi.co.jpnih.govmdpi.compressbooks.pub This cyclic process involves a series of four enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA units. funakoshi.co.jpnih.govmdpi.com

This compound, being an odd-chain fatty acid, undergoes β-oxidation in a similar manner to even-chain fatty acids. echemi.commdpi.comaklectures.com However, the key difference lies in the final products. While even-chain fatty acids are completely degraded into acetyl-CoA molecules, the β-oxidation of an odd-chain fatty acid like this compound yields acetyl-CoA molecules and a single molecule of propionyl-CoA (a three-carbon unit) in the final cycle. echemi.commdpi.comaklectures.comnih.gov

The propionyl-CoA produced from this compound metabolism is then converted into succinyl-CoA through a three-step process involving the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA racemase, and methylmalonyl-CoA mutase. aklectures.com This conversion is significant because succinyl-CoA is an intermediate of the tricarboxylic acid (TCA) cycle. aklectures.comnih.gov

The entry of succinyl-CoA into the TCA cycle is an example of an anaplerotic reaction. Anaplerosis refers to the process of replenishing the intermediates of the TCA cycle, which are constantly being drawn off for various biosynthetic pathways. nih.govnih.govresearchgate.netresearchgate.netvedantu.com The metabolism of heptanoate (B1214049), through the production of propionyl-CoA and its conversion to succinyl-CoA, directly replenishes TCA cycle intermediates. nih.govresearchgate.net This is in contrast to the metabolism of even-chain fatty acids like octanoic acid, which only yield acetyl-CoA, and while acetyl-CoA fuels the TCA cycle, its metabolism does not result in a net increase in TCA cycle intermediates as the carbons are released as CO2. nih.govresearchgate.net

Studies using stable isotope tracing have demonstrated that heptanoate contributes carbon to the TCA cycle, confirming its direct anaplerotic effect. researchgate.net This anaplerotic contribution of heptanoate is thought to be a key mechanism by which triglycerides containing heptanoate (like triheptanoin) exert their therapeutic effects in certain metabolic disorders by helping to maintain TCA cycle function. nih.govnih.govresearchgate.net

The β-oxidation pathway involves several steps:

Activation of the fatty acid to its CoA derivative by fatty acyl-CoA synthetase. pressbooks.pubfrontiersin.org

Transport of the fatty acyl-CoA into the mitochondria, often involving carnitine palmitoyltransferase (CPT) system for long-chain fatty acids. Medium-chain fatty acids may be activated on peroxisome membranes and transported into peroxisomes for β-oxidation, or directly enter mitochondria. nih.govpressbooks.pubfrontiersin.org

A cycle of four reactions: dehydrogenation (producing FADH2), hydration, dehydrogenation (producing NADH), and cleavage (releasing acetyl-CoA). funakoshi.co.jpnih.govmdpi.compressbooks.pub This cycle repeats until the fatty acid is completely broken down.

For this compound (C7), the process would involve multiple cycles of β-oxidation, each releasing acetyl-CoA, until the final three-carbon unit (propionyl-CoA) remains. This propionyl-CoA is then converted to succinyl-CoA, entering the TCA cycle. mdpi.comaklectures.comnih.gov

Fatty Acid Synthase (FAS) Mechanisms in this compound Biosynthesis

Fatty acid synthesis (FAS) is the process by which fatty acids are created from smaller precursors, primarily acetyl-CoA and malonyl-CoA. mdpi.comwikipedia.orglibretexts.orgwikipedia.orgrero.chcsun.edu This process occurs in the cytosol in animals and some fungi, and in bacteria and plant plastids by different FAS systems. wikipedia.orgwikipedia.orgrero.chcsun.edu

The biosynthesis of fatty acids involves a series of iterative reactions where two-carbon units are sequentially added to a growing chain. libretexts.orgwikipedia.orgrero.chcsun.edu In many organisms, including vertebrates, fatty acid synthesis is carried out by a large multienzyme complex called fatty acid synthase (FAS). wikipedia.orglibretexts.orgwikipedia.orgrero.chcsun.edu This complex contains multiple enzymatic activities required for the entire process. wikipedia.orglibretexts.orgwikipedia.org

The standard product of mammalian FAS I is palmitate (C16:0), a long-chain saturated fatty acid. wikipedia.orgwikipedia.orgcsun.edu However, some FAS systems, particularly bacterial and plant FAS II systems, allow for the formation of medium-chain fatty acids through early chain termination, often mediated by thioesterases that have a preference for releasing shorter acyl chains from the FAS complex. mdpi.comwikipedia.org

While the general mechanism of fatty acid synthesis involves the stepwise addition of two-carbon units derived from malonyl-CoA to an initiating acetyl-CoA primer, the biosynthesis of odd-chain fatty acids like this compound (C7) requires a different initiation mechanism. libretexts.orgcsun.edu Instead of starting with acetyl-CoA (a two-carbon primer), the synthesis of odd-chain fatty acids typically begins with a propionyl-CoA (a three-carbon) primer. researchgate.net Subsequent elongation then proceeds by the addition of two-carbon units from malonyl-CoA, resulting in a fatty acid with an odd number of carbons.

Pathways for the production of propionyl-CoA as a precursor for odd-chain fatty acid synthesis have been engineered in microorganisms. researchgate.net One such pathway involves the conversion of dihydroxyacetone phosphate, a glycolytic intermediate, to 1,2-propanediol, which is then converted to propionyl-CoA through the action of specific enzymes. researchgate.net The propionyl-CoA can then condense with acetyl-CoA, followed by reduction and dehydration steps catalyzed by FAS enzymes, to form odd-chain fatty acids. researchgate.net

In plants, while FAS-mediated synthesis is primarily associated with longer, even-chain fatty acids, alternative pathways like alpha-ketoacid elongation are suggested for the biosynthesis of some short and medium-chain fatty acids, including those with odd numbers of carbons. pnas.orgresearchgate.net These pathways utilize carbon skeletons from modified amino acid metabolism rather than the standard FAS mechanism involving acetyl-CoA and malonyl-CoA condensation. pnas.orgresearchgate.net

The FAS mechanism involves several key steps:

Initiation: An acyl primer (e.g., acetyl-CoA or propionyl-CoA) is loaded onto the acyl carrier protein (ACP) or a specific binding site on the FAS enzyme. mdpi.comlibretexts.orgwikipedia.orgcsun.edu

Elongation: Malonyl-CoA is decarboxylated, and the resulting two-carbon unit is condensed with the growing acyl chain attached to ACP. mdpi.comlibretexts.orgwikipedia.orgcsun.edu

Reduction and Dehydration: The β-keto group formed after condensation is reduced, dehydrated, and then reduced again to yield a saturated acyl chain that is two carbons longer. libretexts.orgwikipedia.org

Translocation: The elongated acyl chain is typically transferred to a different site on the FAS or remains attached to ACP for the next cycle of elongation. libretexts.orgcsun.edu